

Protocol for Studying P-glycoprotein Phosphorylation by Protein Kinase C

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Application Notes

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is an integral membrane protein that functions as an ATP-dependent efflux pump for a wide variety of xenobiotics, including many chemotherapeutic agents.[1] Its overexpression is a major mechanism of multidrug resistance (MDR) in cancer cells. The activity of P-gp can be modulated by post-translational modifications, most notably phosphorylation.[1][2]

Protein Kinase C (PKC), a family of serine/threonine kinases, has been shown to phosphorylate P-gp, thereby modulating its transport function.[3] This phosphorylation typically occurs on serine residues located in the linker region of P-gp.[4] Understanding the dynamics of P-gp phosphorylation by PKC is crucial for developing strategies to overcome MDR and for elucidating the physiological roles of P-gp.

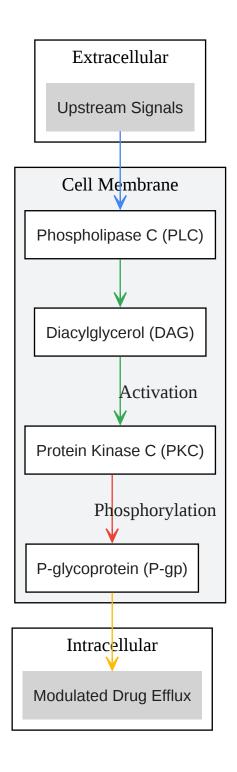
This document provides a comprehensive set of protocols for studying the phosphorylation of P-gp by PKC, including methods for cell culture and treatment, immunoprecipitation of P-gp, in vitro phosphorylation assays, and detection of phosphorylated P-gp by Western blotting.

Signaling Pathway

The activation of Protein Kinase C (PKC) can be initiated by various upstream signals, such as the activation of phospholipase C (PLC), which generates diacylglycerol (DAG) and inositol



trisphosphate (IP3). DAG directly activates conventional and novel PKC isoforms. Once activated, PKC can directly phosphorylate P-glycoprotein (P-gp) on specific serine residues within its linker region. This phosphorylation event can modulate the drug efflux activity of P-gp, contributing to multidrug resistance.



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Figure 1: PKC signaling pathway leading to P-gp phosphorylation.

Experimental Protocols Cell Culture and Treatment to Induce P-gp Phosphorylation

This protocol describes the culture of P-gp-expressing cells and their treatment with a PKC activator (Phorbol 12-myristate 13-acetate, PMA) to induce P-gp phosphorylation, and a PKC inhibitor (Staurosporine) to block this process.

Materials:

- P-gp-expressing cell line (e.g., MDR-KB-V1, MCF-7/ADR)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillinstreptomycin)
- Phorbol 12-myristate 13-acetate (PMA) stock solution (1 mM in DMSO)
- Staurosporine stock solution (1 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Cell scraper

Procedure:

- Cell Seeding: Seed P-gp-expressing cells in appropriate culture vessels (e.g., 100 mm dishes) and grow to 70-80% confluency.
- Treatment:
 - PKC Activation: Treat cells with 10-100 nM PMA for 15-60 minutes at 37°C.
 - PKC Inhibition: For inhibitor studies, pre-incubate cells with 1 μM Staurosporine for 1 hour at 37°C before PMA treatment.



- o Control: Include a vehicle control (DMSO) for all treatments.
- Cell Harvest:
 - After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
 - Add 1 mL of ice-cold lysis buffer (see Immunoprecipitation protocol) to each dish.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant containing the cell lysate for further analysis.

Immunoprecipitation of P-glycoprotein

This protocol details the isolation of P-gp from cell lysates using a specific antibody.[5][6]

Materials:

- Cell lysate containing P-gp
- Anti-P-glycoprotein antibody (e.g., clone C219 or a phospho-specific antibody)
- Protein A/G agarose beads
- Immunoprecipitation (IP) Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 μg/mL aprotinin, 1 μg/mL leupeptin, 1 mM Na3VO4, 1 mM NaF)
- IP Wash Buffer: Same as IP Lysis Buffer but with 0.1% NP-40
- Elution Buffer: 2x Laemmli sample buffer

Procedure:

Pre-clearing the Lysate:



- $\circ~$ To 500 μg 1 mg of total protein from the cell lysate, add 20 μL of Protein A/G agarose bead slurry.
- Incubate with gentle rocking for 1 hour at 4°C.
- Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
- Immunoprecipitation:
 - Add 2-5 μg of anti-P-glycoprotein antibody to the pre-cleared lysate.
 - Incubate with gentle rocking overnight at 4°C.
 - Add 30 μL of Protein A/G agarose bead slurry and incubate for 2-4 hours at 4°C with gentle rocking.

Washing:

- Centrifuge the antibody-bead-protein complexes at 1,000 x g for 1 minute at 4°C.
- Discard the supernatant and wash the pellet three times with 1 mL of ice-cold IP Wash Buffer.

• Elution:

- After the final wash, resuspend the pellet in 40 μL of 2x Laemmli sample buffer.
- Boil the sample for 5 minutes to elute the protein from the beads.
- Centrifuge at 14,000 x g for 1 minute and collect the supernatant for Western blot analysis.

In Vitro Phosphorylation of P-glycoprotein by PKC

This protocol describes the direct phosphorylation of purified or immunoprecipitated P-gp by purified active PKC.[7]

Materials:

Immunoprecipitated P-gp (on beads) or purified P-gp



- · Active Protein Kinase C (PKC) enzyme
- 5x Kinase Buffer: 100 mM HEPES (pH 7.4), 50 mM MgCl2, 5 mM DTT
- ATP solution (10 mM)
- [y-32P]ATP (for radioactive detection) or unlabeled ATP (for Western blot detection)

Procedure:

- Reaction Setup:
 - In a microcentrifuge tube, combine:
 - Immunoprecipitated P-gp on beads or 1-2 μg of purified P-gp
 - 10 μL of 5x Kinase Buffer
 - 100-200 ng of active PKC
 - Distilled water to a final volume of 48 μL
- · Initiate Reaction:
 - Add 2 μL of ATP solution (containing a final concentration of 100 μM ATP and, if desired,
 5-10 μCi of [y-32P]ATP).
- Incubation: Incubate the reaction mixture at 30°C for 30 minutes with gentle shaking.
- Terminate Reaction:
 - Add 12.5 μL of 4x Laemmli sample buffer.
 - Boil for 5 minutes.
- Analysis:
 - Centrifuge to pellet the beads.



 The supernatant can be analyzed by SDS-PAGE and autoradiography (for ³²P) or Western blotting with a phospho-specific antibody.

Western Blotting for Phosphorylated P-glycoprotein

This protocol details the detection of phosphorylated P-gp by Western blotting using a phospho-specific antibody.[8][9][10][11]

Materials:

- Eluted immunoprecipitated P-gp or samples from the in vitro phosphorylation assay
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
- Primary antibody: Phospho-P-glycoprotein (Serine) specific antibody
- Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
- · Chemiluminescent substrate

Procedure:

- SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the phospho-P-gp specific primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.



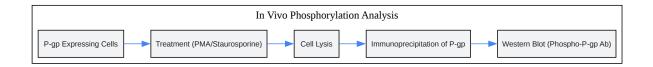
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
- Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total P-gp to normalize for protein loading.

Data Presentation

| Parameter | Method | Result | Reference |
|---|---|---|-----------|
| PKC Phosphorylation Stoichiometry | In vitro phosphorylation of a synthetic peptide (PG- 2, residues 656-689) with purified PKC and [y-32P]ATP. | 2.9 ± 0.1 mol of phosphate/mol of peptide | [4] |
| Identified PKC Phosphorylation Sites | In vitro phosphorylation of PG-2 peptide followed by tryptic digestion and sequence analysis. | Ser-661, Ser-667, Ser-671 | [4] |
| Effect of PKC Activator (PMA) on P- gp Function | Measurement of swelling-activated Cl-currents in cells expressing wild-type P-gp. | Reduced rate of increase in CI-currents. | [12] |
| Effect of PKC on P-gp ATPase Activity | In vitro ATPase assay with P-gp co-expressed with PKCα. | Increased P-gp ATPase activity. | N/A |

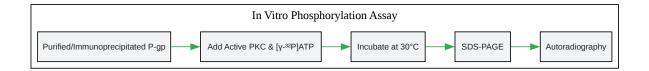


Experimental Workflow Diagrams



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Figure 2: Workflow for in vivo P-gp phosphorylation analysis.



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Figure 3: Workflow for in vitro P-gp phosphorylation assay.

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